molecular formula C10H7ClFN3O2 B1524338 5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1232770-50-1

5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1524338
CAS RN: 1232770-50-1
M. Wt: 255.63 g/mol
InChI Key: BAVCTQYCESDIDT-UHFFFAOYSA-N
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Description

5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid, also known as 5-amino-PCF, is an organic compound with a variety of applications in scientific research. It is a small molecule that has been used in the development of new drugs, as a potential therapeutic agent, and in the study of biochemical and physiological processes. 5-amino-PCF has been studied extensively over the past few decades, and its unique properties have made it a valuable tool in the laboratory.

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel Schiff bases using derivatives similar to 5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid has demonstrated significant antimicrobial activity. Researchers synthesized these compounds and tested them for in vitro antimicrobial activity, finding that certain derivatives exhibited excellent activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Antiglaucoma Activity

Further research into pyrazole derivatives highlighted their role in antiglaucoma activity. By synthesizing pyrazole carboxylic acid derivatives and testing their inhibitory effects on carbonic anhydrase isoenzymes, researchers found these compounds to be potent inhibitors, potentially offering a new approach to antiglaucoma medication (Kasımoğulları et al., 2010).

Cancer Treatment

Compounds structurally related to 5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid have been investigated for their potential in treating cancer. For instance, derivatives have been synthesized and shown to inhibit Aurora kinases, which play a crucial role in cancer cell division and tumor growth. These findings indicate possible applications in cancer therapeutics (ヘンリー,ジェームズ, 2006).

Cytotoxic Activity

The synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, derived from compounds structurally similar to 5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid, have been evaluated against various human cancer cell lines. These studies have contributed to understanding the structure-activity relationship in the development of new cancer treatments (Hassan et al., 2015).

Fluorescent Molecule Applications

Research into the reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a compound with similarities to the chemical , has led to the synthesis of novel fluorescent molecules. These molecules exhibit strong fluorescence intensity, indicating potential applications in biological imaging and molecular probes (Wu et al., 2006).

properties

IUPAC Name

5-amino-1-(2-chloro-5-fluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-7-2-1-5(12)3-8(7)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVCTQYCESDIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C(=C(C=N2)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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